molecular formula C23H21FN2O5S B4807410 Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B4807410
M. Wt: 456.5 g/mol
InChI Key: KRLHXESZIMFTJO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. The thiophene core is substituted at positions 2, 3, 4, and 5, featuring:

  • Position 2: A 3-fluorobenzamido group (aromatic ring with a fluorine substituent at the meta position).
  • Position 3: An ethyl carboxylate ester.
  • Position 4: A methyl group.
  • Position 5: A (2-methoxyphenyl)carbamoyl group (aromatic ring with a methoxy substituent at the ortho position).

This compound is synthesized via multistep reactions, likely involving bromination, nucleophilic substitution, and carbamate formation, as inferred from analogous thiophene derivatives described in the literature .

Properties

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-10-5-6-11-17(16)30-3)32-22(18)26-20(27)14-8-7-9-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHXESZIMFTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like tin(II) chloride (SnCl2) or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate serves as a lead compound for drug development due to its potential biological activities. Research has indicated that thiophene derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound's unique structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Biological Studies

The compound is utilized in biological studies to explore the interactions between thiophene derivatives and biological targets such as enzymes and receptors. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.

Example: Interaction with Receptors

Research has shown that thiophene derivatives can selectively bind to serotonin receptors, influencing neurotransmitter activity. This interaction is crucial for developing treatments for psychiatric disorders.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to create various derivatives with tailored properties.

Synthesis Route Overview

  • Formation of Thiophene Core : Cyclization of appropriate precursors.
  • Introduction of Functional Groups : Reactions with isocyanates or acyl chlorides.
  • Esterification : Final step involving ethanol to form the ethyl ester.

Material Science

Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and conductivity can be optimized for these applications.

Research Insights

Studies have demonstrated that incorporating thiophene units into polymer matrices enhances charge transport properties, leading to improved device performance.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with analogous substitution patterns have been extensively studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thiophene Positions) Key Differences Biological Activity Reference
Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2: 3-Fluorobenzamido; 5: 2-Methoxyphenylcarbamoyl Reference compound Not explicitly reported (hypothesized antimicrobial/kinase inhibition)
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate () 2: 4-Methylbenzamido; 5: 2-Methoxyphenylcarbamoyl Position 2 : Replacement of 3-fluorine with 4-methyl on benzamido Enhanced lipophilicity due to methyl group; potential for altered target binding
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate () 2: 2-Fluorobenzamido; 5: 2-Ethoxyphenylcarbamoyl; 3: Methyl ester Position 2 : Fluorine at ortho instead of meta; Position 5 : Ethoxy instead of methoxy Improved metabolic stability (ethoxy group resists oxidation)
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate () 2: Chloroacetamido; 5: Methylcarbamoyl Position 2 : Chloroacetyl instead of benzamido; Position 5 : Smaller alkylcarbamoyl Higher reactivity (chloroacetyl); reduced steric hindrance
4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester () 5: Polycyclic heteroaromatic substituent Position 5 : Complex fused-ring system Demonstrated antibacterial and antifungal activity (MIC: 2–8 µg/mL)

Key Findings:

Substituent Position and Bioactivity :

  • Fluorine placement (ortho vs. meta) on the benzamido group (e.g., vs. 12) influences electronic effects and steric interactions with biological targets .
  • Methoxy vs. ethoxy groups ( vs. 12) modulate solubility and metabolic stability. Ethoxy groups enhance resistance to cytochrome P450-mediated degradation .

Carbamoyl vs.

Heteroaromatic Substituents :

  • Polycyclic substituents at position 5 () correlate with broad-spectrum antimicrobial activity, suggesting that bulkier groups improve target engagement in microbial enzymes .

Crystallographic Data :

  • X-ray studies of analogs (e.g., ) reveal planar thiophene cores with substituents adopting orthogonal orientations, critical for π-π stacking and hydrogen bonding in target binding .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the thiophene core via the Gewald reaction, using ethyl cyanoacetate, a ketone (e.g., methyl acetoacetate), and sulfur under reflux in DMF or ethanol .
  • Step 2 : Sequential functionalization of the thiophene ring with 3-fluorobenzamido and 2-methoxyphenylcarbamoyl groups via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Optimization : Critical parameters include solvent polarity (DMF for high reactivity vs. ethanol for controlled kinetics), temperature (60–80°C for amide bond formation), and stoichiometric ratios (1:1.2 excess of acylating agents to minimize side products). Purity is verified via TLC and HPLC .

Q. How can researchers validate the compound’s structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm for the 3-fluorobenzamido group) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks at m/z ~455.12 (C23_{23}H20_{20}FN2_2O5_5S) to validate molecular weight .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL (via Olex2 or similar software) resolves bond angles and torsional strain in the thiophene ring .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In vitro assays : Test against kinase enzymes (e.g., EGFR, VEGFR) due to the thiophene scaffold’s known kinase inhibition. Use fluorescence polarization assays at 10–100 μM concentrations .
  • Antimicrobial screening : Employ broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 5–50 μg/mL) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data often arise from solvent effects or crystal packing. Strategies include:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning, common in thiophene derivatives .
  • Hydrogen bonding analysis : Compare intermolecular interactions (e.g., C=O···H–N) in the crystal lattice with docking simulations to assess bioactive conformations .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Activation of electrophilic sites : The 3-fluorobenzamido group’s electron-withdrawing effect enhances the thiophene C-2 position’s susceptibility to nucleophilic attack.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) favor elimination byproducts. Kinetic studies (e.g., UV-Vis monitoring) quantify activation energy barriers .

Q. How can structure-activity relationships (SAR) guide derivative design for improved bioactivity?

  • Substituent modulation : Replace the 2-methoxyphenyl group with electron-deficient aryl groups (e.g., 3-nitrophenyl) to enhance π-π stacking with enzyme active sites .
  • Ester hydrolysis : Synthesize the carboxylic acid analog (via NaOH hydrolysis) to improve solubility and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

Q. What computational methods validate in silico docking results for target identification?

  • Molecular dynamics (MD) simulations : Perform 100-ns trajectories (AMBER or GROMACS) to assess binding stability of the compound to COX-2 or HDAC8.
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC50_{50} values from enzyme inhibition assays .

Critical Analysis of Evidence

  • Contradictions : and describe divergent synthetic pathways (Gewald vs. Friedel-Crafts acylation), suggesting solvent-dependent regioselectivity. Researchers should prioritize the Gewald method for thiophene core reliability .
  • Gaps : Limited data on metabolic stability (e.g., CYP450 interactions) and in vivo toxicity necessitate further pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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